3-Bromo-4-(4-fluorophenoxy)aniline
Overview
Description
The compound "3-Bromo-4-(4-fluorophenoxy)aniline" is a brominated and fluorinated aniline derivative. Aniline derivatives are a significant class of compounds in organic chemistry and materials science due to their potential applications in various fields, including liquid crystals, pharmaceuticals, and advanced materials. The presence of bromine and fluorine atoms in the compound suggests that it may have unique physical and chemical properties, as well as reactivity that could be exploited in synthetic chemistry for further functionalization.
Synthesis Analysis
The synthesis of brominated aniline derivatives can be achieved through various methods. For instance, the synthesis of fluorinated anilines has been reported using palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and aryl chlorides, which could potentially be adapted for the synthesis of "3-Bromo-4-(4-fluorophenoxy)aniline" . Additionally, the synthesis of bromobenzene derivatives via bromoanilines has been described, which involves selective monobromination of aniline followed by various coupling reactions . These methods could provide a basis for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of brominated and fluorinated aniline derivatives can significantly influence their properties. For example, coordination polymers containing 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline ligands have been studied, revealing that weak intermolecular interactions play a crucial role in the supramolecular architecture . Similarly, the molecular structure of "3-Bromo-4-(4-fluorophenoxy)aniline" would be expected to exhibit specific interactions due to the presence of halogen atoms, which could be analyzed using techniques such as X-ray crystallography and Hirshfeld surface analysis.
Chemical Reactions Analysis
The reactivity of brominated and fluorinated aniline derivatives can lead to various chemical transformations. For example, the intramolecular electrocyclic reactions of brominated compounds have been explored, which could provide insights into the types of reactions that "3-Bromo-4-(4-fluorophenoxy)aniline" might undergo . Additionally, the fluoroalkylation of anilines has been achieved using visible-light-induced photocatalysis, which could be a potential route for further functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-Bromo-4-(4-fluorophenoxy)aniline" can be inferred from studies on similar compounds. For instance, the mesomorphic properties of brominated anilines have been investigated, showing that the bromine atom can alter and influence these properties . Furthermore, the vibrational analysis of brominated and fluorinated anilines provides information on the effects of substituents on the molecular structure and properties . These studies can help predict the behavior of "3-Bromo-4-(4-fluorophenoxy)aniline" in various applications.
Scientific Research Applications
Vibrational Analysis in Material Science
The vibrational analysis of similar compounds, such as 4-chloro-3-(trifluoromethyl)aniline and 4-bromo-3-(trifluoromethyl)aniline, has been studied through Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies, including the effects of substituent positions on vibrational spectra, can be crucial for understanding the material properties of 3-Bromo-4-(4-fluorophenoxy)aniline in non-linear optical (NLO) materials (Revathi et al., 2017).
Pharmaceutical Applications
Although directly related research on 3-Bromo-4-(4-fluorophenoxy)aniline in pharmaceuticals is limited, structurally similar compounds have been studied for their potential as kinase inhibitors. Such studies involve docking and quantitative structure–activity relationship (QSAR) analyses, which could inform the potential pharmaceutical applications of 3-Bromo-4-(4-fluorophenoxy)aniline (Caballero et al., 2011).
Synthesis Processes
The practical synthesis of related compounds, like 3-Chloro-4-(3-fluorobenzyloxy)aniline, highlights the methodologies that could be applicable to 3-Bromo-4-(4-fluorophenoxy)aniline. These include steps like condensation and reduction, which are key in developing industrial production processes for such chemicals (Qingwen, 2011).
Environmental and Safety Studies
Studies on the photochemical behavior of halogenoanilines in aqueous solutions, such as the formation of photoproducts and the efficiency of heterolytic mechanisms, are essential for understanding the environmental impact and safety of 3-Bromo-4-(4-fluorophenoxy)aniline (Othmen & Boule, 2000).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-(4-fluorophenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTQDWCIBNUNGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377628 | |
Record name | 3-bromo-4-(4-fluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-fluorophenoxy)aniline | |
CAS RN |
83660-64-4 | |
Record name | 3-bromo-4-(4-fluorophenoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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